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Compound of Interest

Compound Name: Ethyl 4-Oxoazepane-1-carboxylate

Cat. No.: B016648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analytical overview of Ethyl 4-Oxoazepane-1-carboxylate
and a key alternative, tert-Butyl 4-Oxoazepane-1-carboxylate. Due to the limited availability of

published analytical data for Ethyl 4-Oxoazepane-1-carboxylate, this document focuses on a

detailed characterization of the more extensively documented tert-butyl analog as a primary

reference. The provided experimental protocols are standardized methods applicable for the

analysis of this class of compounds.

Data Summary: A Comparative Analysis
The following tables summarize the available analytical data for tert-Butyl 4-Oxoazepane-1-

carboxylate. At present, comprehensive, publicly accessible data for Ethyl 4-Oxoazepane-1-
carboxylate is limited. Researchers are encouraged to use the provided protocols to generate

data for a direct comparison.

Table 1: Spectroscopic and Chromatographic Data
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Analytical Technique
Ethyl 4-Oxoazepane-1-
carboxylate

tert-Butyl 4-Oxoazepane-1-
carboxylate

¹H NMR
Data not available in cited

literature.

Solvent: CDCl₃δ 3.45−3.47 (m,

4H), 2.49−2.52 (m, 4H),

1.62−1.64 (m, 2H), 1.44−1.36

(s, 9H)[1]

¹³C NMR
Data not available in cited

literature.

Data not available in cited

literature.

IR Spectroscopy
Data not available in cited

literature.

Data not available in cited

literature.

Mass Spectrometry

Molecular Formula:

C₉H₁₅NO₃Molecular Weight:

185.22 g/mol

Molecular Formula:

C₁₁H₁₉NO₃Molecular Weight:

213.28 g/mol [2]

Gas Chromatography (GC)
Data not available in cited

literature.

Purity: 98.4%Column: OV-

17Column Temperature

Program: 120°C (3 min), ramp

12°C/min to 220°C (3 min),

ramp 12°C/min to 250°C (3

min)Injection/Detection Temp:

250°C[1]

High-Performance Liquid

Chromatography (HPLC)

Data not available in cited

literature.

Data not available in cited

literature.

Experimental Workflows and Methodologies
The following diagrams and protocols outline standard procedures for the analytical

characterization of azepane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3).

Filter the solution through a glass wool plug into an NMR tube.

Insert the sample into the NMR spectrometer.

Lock on the deuterium signal and shim the magnetic field.

Set acquisition parameters (e.g., 45° pulse, 4s acquisition time).

Acquire ¹H and ¹³C NMR spectra.

Apply Fourier Transform to the FID.

Phase the spectrum and correct the baseline.

Integrate signals and pick peaks.

Assign chemical shifts and coupling constants.

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopy Analysis.
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Protocol:

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[3] Filter the solution through a

Pasteur pipette with a glass wool plug directly into a 5 mm NMR tube to remove any

particulate matter.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the

deuterium signal of the solvent and perform magnetic field shimming to optimize resolution.

[1]

Data Acquisition: Acquire the ¹H spectrum using a 30-45° pulse angle, an acquisition time of

approximately 4 seconds, and a relaxation delay of 1-2 seconds.[1] For ¹³C NMR, use a 30°

pulse with a longer acquisition time and sufficient scans to achieve a good signal-to-noise

ratio.[1]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. The resulting spectrum should be phase-corrected and baseline-corrected.

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g.,

TMS). Integrate the signals and identify the peak multiplicities and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation

Data Acquisition

Data Processing

Place a small amount of neat liquid sample on the ATR crystal or prepare a thin film on a salt plate (e.g., NaCl).

Collect a background spectrum of the empty sample compartment.

Place the sample in the spectrometer and collect the sample spectrum.

The instrument software automatically ratios the sample spectrum against the background.

Identify characteristic absorption bands (e.g., C=O, C-N, C-O stretches).

Click to download full resolution via product page

Caption: Workflow for FTIR Spectroscopy Analysis.

Protocol:
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Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean.

Collect a background spectrum to account for atmospheric CO₂ and water vapor.[4]

Sample Application: For liquid samples, apply a small drop directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr).

Spectrum Acquisition: Place the sample into the spectrometer and acquire the spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.[4]

Data Analysis: The software will automatically subtract the background spectrum from the

sample spectrum. Analyze the resulting transmittance or absorbance spectrum to identify the

frequencies of key functional groups. For Ethyl 4-Oxoazepane-1-carboxylate, expect

strong absorptions for the ketone C=O stretch (~1715 cm⁻¹), the carbamate C=O stretch

(~1690 cm⁻¹), and C-N and C-O stretches in the fingerprint region (1300-1000 cm⁻¹).

Mass Spectrometry (MS)
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Sample Preparation

Data Acquisition

Data Processing

Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of ~1-10 µg/mL.

Filter the solution if any particulates are present.

Infuse the sample into the ESI source via syringe pump or LC system.

Apply high voltage to generate gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

Separate ions in the mass analyzer based on their mass-to-charge (m/z) ratio.

Detect the ions to generate a mass spectrum.

Identify the molecular ion peak and other significant adducts.

(Optional) Perform MS/MS on the molecular ion to obtain structural information.

Confirm the elemental composition using high-resolution mass measurement.

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry Analysis.
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Protocol:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a

volatile solvent compatible with Electrospray Ionization (ESI), such as methanol, acetonitrile,

or a mixture with water.[5] A small amount of formic acid (0.1%) can be added to promote

protonation for positive ion mode.[6]

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set

the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas

pressure, and drying gas temperature and flow rate.[7]

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion with a

syringe pump or through an HPLC system. Acquire the mass spectrum in the appropriate

mass range.

Data Analysis: Examine the spectrum for the molecular ion peak ([M]⁺), the protonated

molecule ([M+H]⁺), or common adducts like the sodium adduct ([M+Na]⁺). For high-

resolution mass spectrometry (HRMS), the exact mass can be used to determine the

elemental composition and confirm the molecular formula.

High-Performance Liquid Chromatography (HPLC)
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Sample and System Preparation

Analysis

Data Processing

Dissolve sample in mobile phase to ~1 mg/mL and filter.

Prepare and degas mobile phase (e.g., Acetonitrile/Water).

Equilibrate the C18 column with the initial mobile phase.

Inject a small volume (5-20 µL) of the sample.

Separate components on the column using an isocratic or gradient elution.

Detect the analyte using a UV detector (e.g., at 210 nm).

Integrate the peak area of the analyte.

Determine retention time and calculate purity or concentration.

Click to download full resolution via product page

Caption: Workflow for HPLC Purity Analysis.
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Protocol:

System Preparation: Prepare a mobile phase, typically a mixture of acetonitrile and water,

and degas it thoroughly. Install a suitable reversed-phase column, such as a C18 column,

and equilibrate the system by pumping the mobile phase through it until a stable baseline is

achieved.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a

concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to

remove any particulate matter.

Method Parameters: Set the flow rate (e.g., 1.0 mL/min) and the UV detector wavelength. As

the target molecules lack a strong chromophore, detection at a low wavelength (e.g., 200-

220 nm) is recommended. An isocratic or gradient elution can be developed to achieve

optimal separation.

Analysis: Inject a defined volume (e.g., 10 µL) of the sample. Record the chromatogram and

determine the retention time and peak area of the analyte. Purity can be assessed by

calculating the area percentage of the main peak relative to the total area of all peaks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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